molecular formula C9H9N3S2 B14654566 Thiourea, (6-methyl-2-benzothiazolyl)- CAS No. 52112-82-0

Thiourea, (6-methyl-2-benzothiazolyl)-

Cat. No.: B14654566
CAS No.: 52112-82-0
M. Wt: 223.3 g/mol
InChI Key: LZWRIXAJVKFROK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Thiourea, (6-methyl-2-benzothiazolyl)- is an organosulfur compound with the chemical formula C9H9N3S2. It is a derivative of thiourea, where the thiourea moiety is attached to a 6-methyl-2-benzothiazolyl group. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thiourea, (6-methyl-2-benzothiazolyl)- can be achieved through various synthetic pathways. One common method involves the reaction of 6-methyl-2-aminobenzothiazole with thiourea under specific conditions. The reaction typically requires a solvent such as ethanol or methanol and may be catalyzed by acids or bases to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of thiourea, (6-methyl-2-benzothiazolyl)- often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

Thiourea, (6-methyl-2-benzothiazolyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted benzothiazole derivatives .

Scientific Research Applications

Thiourea, (6-methyl-2-benzothiazolyl)- has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of thiourea, (6-methyl-2-benzothiazolyl)- involves its interaction with various molecular targets and pathways. The compound can modulate the activity of enzymes and proteins, leading to its biological effects. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, thereby exerting its antibacterial or anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Thiourea, (6-methyl-2-benzothiazolyl)- is unique due to the presence of both the thiourea and benzothiazole moieties, which confer distinct chemical and biological properties. This combination allows the compound to participate in a wide range of reactions and exhibit diverse biological activities .

Properties

IUPAC Name

(6-methyl-1,3-benzothiazol-2-yl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3S2/c1-5-2-3-6-7(4-5)14-9(11-6)12-8(10)13/h2-4H,1H3,(H3,10,11,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZWRIXAJVKFROK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)NC(=S)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60480445
Record name THIOUREA, (6-METHYL-2-BENZOTHIAZOLYL)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60480445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52112-82-0
Record name THIOUREA, (6-METHYL-2-BENZOTHIAZOLYL)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60480445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.